AZD7624 AZD7624 AZD-7624 a potent, selective, inhaled p38α MAPK inhibitor for the treatment of chronic obstructive pulmonary disease. AZD7624 demonstrates Local Lung Inhibition of LPS-Induced TNFα with Minimal Systemic Exposure.
Brand Name: Vulcanchem
CAS No.: 1095004-78-6
VCID: VC0520121
InChI: InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34)
SMILES: CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC
Molecular Formula: C27H30FN5O3
Molecular Weight: 491.6 g/mol

AZD7624

CAS No.: 1095004-78-6

Cat. No.: VC0520121

Molecular Formula: C27H30FN5O3

Molecular Weight: 491.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZD7624 - 1095004-78-6

Specification

CAS No. 1095004-78-6
Molecular Formula C27H30FN5O3
Molecular Weight 491.6 g/mol
IUPAC Name N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide
Standard InChI InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34)
Standard InChI Key NNKPHNTWNILINE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC
Canonical SMILES CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC
Appearance Solid powder

Introduction

Mechanism of Action and Preclinical Pharmacology

Target Specificity and Enzymatic Inhibition

AZD7624 selectively inhibits p38α (MAPK14) and p38β isoforms, with half-maximal inhibitory concentration (IC₅₀) values of 0.1 nM and 3.5 nM against human MAPK14 and TNF-α release in peripheral blood mononuclear cells (PBMCs), respectively . The compound exhibits no activity against p38γ or p38δ isoforms, ensuring targeted modulation of inflammation-associated pathways . Cross-species studies confirmed consistent potency against recombinant p38α enzymes in rats, mice, guinea pigs, rabbits, and dogs, supporting translational relevance .

Anti-Inflammatory Effects in Cellular Models

In human alveolar macrophages, AZD7624 reduced LPS-stimulated TNF-α and interleukin-6 (IL-6) production by 85.4% and 56.6%, respectively (p<0.001) . Ex vivo studies in whole blood demonstrated a pIC₅₀u (unbound potency) of 8.8, correlating with in vitro efficacy . This specificity for p38α, the predominant isoform in COPD-related inflammation, positioned AZD7624 as a candidate for localized lung therapy .

Preclinical Pharmacokinetics and Delivery Optimization

Inhalation-Driven Lung Selectivity

Inhaled administration in rats yielded five-fold higher lung exposure compared to intravenous dosing, underscoring the advantage of direct pulmonary delivery . Rapid absorption (Tₘₐₓ = 5 minutes) and fecal elimination minimized systemic exposure, aligning with the goal of reducing off-target effects .

Species-Independent Pharmacokinetics

Across preclinical models, AZD7624 showed a terminal half-life of 34–72 hours post-inhalation, supporting once-daily dosing . Protein binding-adjusted potency (pIC₅₀u) remained stable, with unbound plasma concentrations of 0.3 nM sufficient for 85% TNF-α inhibition in humans .

Clinical Development and Trial Outcomes

Phase I Studies in Healthy Volunteers

A randomized, double-blind, placebo-controlled trial (N=30) evaluated single and multiple ascending doses (580–2,030 µg) . AZD7624 reduced LPS-induced sputum TNF-α by 85% (p<0.001) and neutrophils by 56.6% (p<0.001) at 6 hours post-dose . Plasma concentrations remained subtherapeutic (0.3 nM unbound), confirming lung-selective action . No clinically significant ECG or laboratory abnormalities were observed .

Table 1: Key Phase I Pharmacokinetic Parameters

Dose (µg)Tₘₐₓ (h)Half-Life (h)AUC₀–∞ (nM·h)
5800.083412.3
2,0300.087245.7

Phase II Proof-of-Principle Trial in COPD

A 12-week study (N=213) randomized COPD patients to AZD7624 (1.0 mg/day) or placebo . Primary endpoints included time to first moderate/severe exacerbation and change in St. George’s Respiratory Questionnaire (SGRQ). Despite baseline p38α overexpression in patient macrophages, AZD7624 showed no significant difference versus placebo in exacerbation rates (HR: 1.07, 95% CI: 0.72–1.58) or SGRQ scores . Subtherapeutic systemic exposure (mean plasma concentration: 0.4 nM) suggested inadequate lung retention or target engagement in chronic disease .

Discontinuation and Lessons Learned

Termination of Development

In September 2016, AstraZeneca discontinued AZD7624 due to lack of efficacy in Phase II, despite favorable safety . The failure highlighted challenges in translating acute LPS challenge models to chronic COPD inflammation .

Implications for p38-Targeted Therapies

AZD7624’s discontinuation underscored the complexity of p38 signaling in COPD. While acute inhibition reduced TNF-α, chronic disease may involve redundant pathways (e.g., JNK, NF-κB) unaffected by p38α/β blockade . Future strategies may require broader kinase inhibition or combination therapies.

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